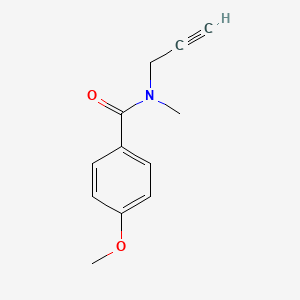
Benzamide, 4-methoxy-N-methyl-N-2-propynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-methoxy-N-methyl-N-2-propynyl- is a compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a methoxy group at the 4-position, a methyl group, and a propynyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 4-methoxy-N-methyl-N-2-propynyl-, the reaction can be carried out using benzoic acid derivatives and appropriate amines under specific conditions. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high efficiency, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-methoxy-N-methyl-N-2-propynyl- can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzamide, 4-methoxy-N-methyl-N-2-propynyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-methoxy-N-methyl-N-2-propynyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylbenzamide: Known for its use in organic synthesis as a versatile intermediate.
Benzamide, 4-methyl-N-2-pyridinyl-: Another benzamide derivative with distinct chemical properties and applications.
4-Methoxy-N-(4-methylbenzyl)benzamide: A compound with similar structural features but different functional groups.
Uniqueness
Benzamide, 4-methoxy-N-methyl-N-2-propynyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxy, methyl, and propynyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
200411-41-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C12H13NO2/c1-4-9-13(2)12(14)10-5-7-11(15-3)8-6-10/h1,5-8H,9H2,2-3H3 |
InChI Key |
NBXXNNQVRMDPMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



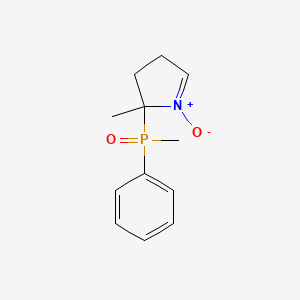
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
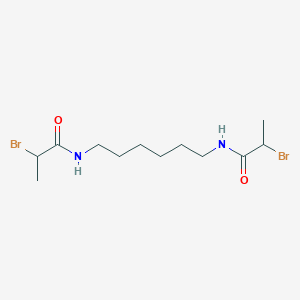
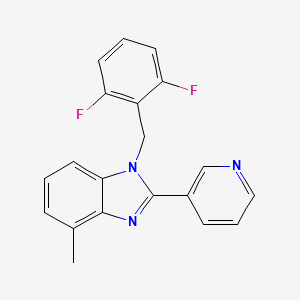
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)
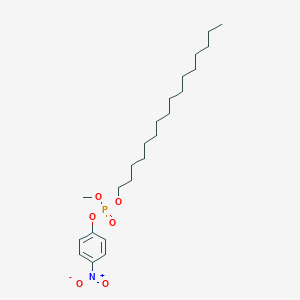



![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
